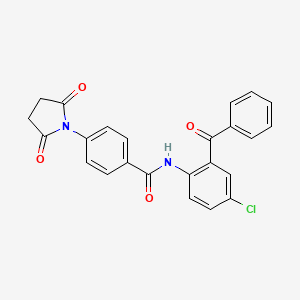

![molecular formula C16H23NO4 B2699600 ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate CAS No. 4522-04-7](/img/structure/B2699600.png)

ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate is a chemical compound that belongs to the family of esters. It is commonly used in scientific research as a starting material for the synthesis of various other compounds.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

Research on ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate and related compounds has explored various synthetic routes and chemical reactions, offering insights into their potential applications in organic chemistry. For instance, the formation of cyclopropane derivatives in the Blaise rearrangement involving ethyl 2-alkyl-2-methyl-3-hydroxy-3-phenylpropanoate showcases the compound's utility in generating structurally complex molecules (Abe & Suehiro, 1982). Additionally, studies on the photochemical reactions of 2-(alkoxycarbonyl)-cycloalkanones, including ethyl 2-oxo-1-cyclohexanecarboxylate, reveal the potential to form ω-substituted esters, demonstrating versatile reaction pathways for these compounds (Tokuda, Watanabe, & Itoh, 1978).

Mecanismo De Acción

Target of Action

Ethyl (tert-butoxycarbonyl)-L-phenylalaninate is a derivative of amino acids, and it primarily targets the process of peptide synthesis . This compound plays a significant role in organic synthesis, particularly in the sequential protection and deprotection of the amine functional group .

Mode of Action

The mode of action of Ethyl (tert-butoxycarbonyl)-L-phenylalaninate involves the deprotection of the tert-butoxycarbonyl (Boc) group, which is a widely used amine protecting group . The deprotection process is facilitated by high temperatures and the use of a phosphonium ionic liquid . This process leads to the extraction of water-soluble polar organic molecules using ionic liquids .

Biochemical Pathways

The biochemical pathways affected by Ethyl (tert-butoxycarbonyl)-L-phenylalaninate are primarily related to the synthesis of peptides . The compound is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The deprotection of the Boc group plays a significant role in these pathways .

Pharmacokinetics

The pharmacokinetics of Ethyl (tert-butoxycarbonyl)-L-phenylalaninate involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is characterized by high gastrointestinal absorption and is considered to be blood-brain barrier permeant .

Result of Action

The result of the action of Ethyl (tert-butoxycarbonyl)-L-phenylalaninate is the successful deprotection of the Boc group, leading to the formation of peptides . This process enhances amide formation in the Boc-amino acids without the addition of a base, yielding the dipeptides in satisfactory yields .

Action Environment

The action of Ethyl (tert-butoxycarbonyl)-L-phenylalaninate is influenced by environmental factors such as temperature and the presence of certain solvents. High temperatures and the use of a phosphonium ionic liquid facilitate the deprotection process .

Propiedades

IUPAC Name |

ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-5-20-14(18)13(11-12-9-7-6-8-10-12)17-15(19)21-16(2,3)4/h6-10,13H,5,11H2,1-4H3,(H,17,19)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XICJPCJVGUIDED-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5-Chloro-2-methoxyanilino)-2-[3-(methylamino)propylamino]-4-oxobutanoic acid](/img/structure/B2699518.png)

![4-[1-(Phenylsulfanyl)ethyl]aniline hydrochloride](/img/structure/B2699527.png)

![(E)-2-(2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromen-7-ylidene)-N-((tetrahydrofuran-2-yl)methyl)hydrazinecarbothioamide](/img/structure/B2699528.png)

![3-((4-methyl-5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2699530.png)

![4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2699532.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2699533.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3,4-diethoxybenzamide](/img/structure/B2699539.png)